molecular formula C13H11N3S B053766 1-[(Phenylthio)methyl]-1H-benzotriazole CAS No. 111198-03-9

1-[(Phenylthio)methyl]-1H-benzotriazole

Cat. No. B053766
M. Wt: 241.31 g/mol
InChI Key: OEGFHZKARGKVAQ-UHFFFAOYSA-N
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Description

1-[(Phenylthio)methyl]-1H-benzotriazole is a white crystalline powder . It has a molecular weight of 241.31 and its CAS number is 111198-03-9 .


Molecular Structure Analysis

The molecular structure of 1-[(Phenylthio)methyl]-1H-benzotriazole can be represented by the SMILES string C(Sc1ccccc1)n2nnc3ccccc23 . The InChI representation is 1S/C13H11N3S/c1-2-6-11(7-3-1)17-10-16-13-9-5-4-8-12(13)14-15-16/h1-9H,10H2 .


Physical And Chemical Properties Analysis

1-[(Phenylthio)methyl]-1H-benzotriazole is a white crystalline powder . It has a melting point of 89.8-91.9 degrees Celsius . Its molecular weight is 241.31 .

Scientific Research Applications

  • Biotransformation and Environmental Impact : Benzotriazoles, including derivatives like 1H-benzotriazole, are studied for their biotransformation and environmental impact. They are used as corrosion inhibitors and can become micropollutants in aquatic environments. Research has shown various biological degradation mechanisms and transformation products of benzotriazoles, highlighting the complexity of their environmental impact and degradation pathways (Huntscha et al., 2014).

  • Synthesis and Reactivity : 1-[(Phenylthio)methyl]benzotriazole, derived from benzotriazole, aldehyde, and thiophenol, reacts with various aromatic compounds under mild conditions to yield thioalkylation products. This demonstrates its application in organic synthesis and reactivity with other compounds (Katritzky et al., 1993).

  • Photolysis and Degradation : The study of benzotriazoles under simulated sunlight reveals insights into their photolysis and transformation pathways. This research is significant for understanding how these compounds degrade in natural environments and the formation of various photolysis products (Weidauer et al., 2016).

  • Biological Activities and Applications : The synthesis of N-alkyl derivatives of benzotriazoles, including 1H-benzotriazole, has shown increased inhibitory activity towards helicase activity of Hepatitis C Virus (HCV) NTPase/helicase. This indicates its potential application in developing treatments for viral infections (Bretner et al., 2005).

  • Corrosion Inhibition : Derivatives of benzotriazole, like 5–methyl–1H–benzotriazole, are used as inhibitors for corrosion in various solutions. These studies help in understanding the efficacy and mechanisms of these compounds in protecting materials against corrosion (Onyeachu & Solomon, 2020).

properties

IUPAC Name

1-(phenylsulfanylmethyl)benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c1-2-6-11(7-3-1)17-10-16-13-9-5-4-8-12(13)14-15-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGFHZKARGKVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCN2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357486
Record name 1-[(Phenylsulfanyl)methyl]-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Phenylthio)methyl]-1H-benzotriazole

CAS RN

111198-03-9
Record name 1-[(Phenylsulfanyl)methyl]-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(Phenylthio)methyl]-1H-benzotriazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L He, PC Jurs, LL Custer, SK Durham… - Chemical research in …, 2003 - ACS Publications
Classification models were developed to provide accurate prediction of genotoxicity of 277 polycyclic aromatic compounds (PACs) directly from their molecular structures. Numerical …
Number of citations: 57 pubs.acs.org

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